3(R)-Chloromethyl-pyrrolidine hydrochloride
Overview
Description
3®-Chloromethyl-pyrrolidine hydrochloride is a chiral compound with significant importance in organic synthesis and medicinal chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a chloromethyl group at the 3-position. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3®-Chloromethyl-pyrrolidine hydrochloride typically involves the chloromethylation of pyrrolidine. One common method includes the reaction of pyrrolidine with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
In industrial settings, the production of 3®-Chloromethyl-pyrrolidine hydrochloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control systems allows for the consistent production of high-purity compounds. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, are increasingly being adopted to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3®-Chloromethyl-pyrrolidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products
Nucleophilic substitution: Produces substituted pyrrolidines with various functional groups.
Oxidation: Yields aldehydes or carboxylic acids.
Reduction: Results in the formation of methyl-substituted pyrrolidines.
Scientific Research Applications
3®-Chloromethyl-pyrrolidine hydrochloride is utilized in several scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and chiral auxiliaries.
Biology: Used in the development of enzyme inhibitors and receptor modulators.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: Employed in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of 3®-Chloromethyl-pyrrolidine hydrochloride depends on its application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The stereochemistry of the compound plays a crucial role in its interaction with molecular targets, influencing its efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
3(S)-Chloromethyl-pyrrolidine hydrochloride: The enantiomer of 3®-Chloromethyl-pyrrolidine hydrochloride, with different stereochemistry.
3-Methyl-pyrrolidine: Lacks the chloromethyl group, resulting in different reactivity and applications.
Pyrrolidine-2-one: A related compound with a carbonyl group at the 2-position, used in different synthetic applications.
Uniqueness
3®-Chloromethyl-pyrrolidine hydrochloride is unique due to its chiral nature and the presence of a reactive chloromethyl group. This combination allows for selective reactions and the synthesis of enantiomerically pure compounds, which are essential in the development of pharmaceuticals with specific biological activities.
Properties
IUPAC Name |
(3R)-3-(chloromethyl)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-4H2;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBNJKSCDLVUQL-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187931-85-6 | |
Record name | Pyrrolidine, 3-(chloromethyl)-, hydrochloride (1:1), (3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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